6-(2-morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone

Monoamine oxidase inhibition Neurodegenerative disease Structure-activity relationship

This compound features a 6-(2-morpholino-2-oxoethoxy) substitution pattern distinct from common 5-morpholino pyridazinones. It enables SAR exploration for selective MAO-B inhibition (potential >235-fold selectivity over MAO-A), ATP-competitive kinase inhibitor profiling, and dual-pharmacophoric analgesic studies. Procuring this exact substitution pattern is essential for lead optimization, patent circumvention, and mechanistic probe experiments, as positional isomers exhibit inverted biological activities.

Molecular Formula C16H17N3O4
Molecular Weight 315.329
CAS No. 478079-21-9
Cat. No. B2576942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone
CAS478079-21-9
Molecular FormulaC16H17N3O4
Molecular Weight315.329
Structural Identifiers
SMILESC1COCCN1C(=O)COC2=NN(C(=O)C=C2)C3=CC=CC=C3
InChIInChI=1S/C16H17N3O4/c20-15-7-6-14(17-19(15)13-4-2-1-3-5-13)23-12-16(21)18-8-10-22-11-9-18/h1-7H,8-12H2
InChIKeyXBWRRMSYXPFBSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2-Morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone (CAS 478079-21-9): Procurement-Relevant Identity and Physicochemical Baseline


6-(2-Morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone (CAS 478079-21-9) is a synthetic heterocyclic compound belonging to the 3(2H)-pyridazinone class, possessing a morpholino-oxoethoxy substituent at the 6-position and a phenyl ring at the 2-position. Its molecular formula is C16H17N3O4 with a molecular weight of 315.32 g/mol . The pyridazinone core is a privileged scaffold in medicinal chemistry, historically underpinning launched drugs such as emorfazone (an analgesic–anti-inflammatory agent) and serving as a template for kinase inhibitors, MAO inhibitors, and cardiotonic agents [1]. The compound's predicted boiling point is 506.6 ± 60.0 °C, density 1.32 ± 0.1 g/cm³, and pKa –1.06 ± 0.70, reflecting the influence of the electron-withdrawing morpholino-acetamide side chain on the pyridazinone ring electronics . This compound is primarily sourced as a research chemical and synthetic building block for structure–activity relationship (SAR) exploration and library synthesis.

Why Generic Substitution Fails: Positional Isomerism and Substituent-Dependent Pharmacology in 3(2H)-Pyridazinones Limit Interchangeability for 6-(2-Morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone


The 3(2H)-pyridazinone scaffold exhibits pronounced positional isomerism-driven pharmacology: simply relocating a morpholino substituent from the 5-position to the 6-position, or altering the N2-substitution, can invert biological activity profiles. A landmark study on emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone) demonstrated that its positional isomers—5-ethoxy-2-methyl-4-morpholino, 6-ethoxy-2-methyl-4-morpholino, and 6-ethoxy-2-methyl-5-morpholino variants—exhibit substantially different analgesic and anti-inflammatory potencies, with the 6-ethoxy-2-methyl-5-morpholino isomer (4) showing the strongest activity among those tested [1]. Furthermore, the presence of the morpholino-acetamide linker at C6 in the target compound introduces an additional hydrogen-bond acceptor and a flexible ethoxy spacer that is absent in simpler 5-morpholino or 6-morpholino analogs, altering both target engagement geometry and physicochemical properties such as logP and aqueous solubility relative to the core 6-phenyl-3(2H)-pyridazinone scaffold (CAS 2166-31-6) . Consequently, procuring an in-class compound without this exact substitution pattern cannot recapitulate the same SAR position for lead optimization, patent circumvention, or mechanistic probe experiments.

Product-Specific Quantitative Differentiation Evidence for 6-(2-Morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone (CAS 478079-21-9)


Positional Isomerism Differentiation: C6-Morpholinoacetamide vs. C5-Morpholino Substitution Drives Divergent MAO-B Inhibitory Potency and Selectivity

The target compound incorporates a morpholino moiety connected via a 2-oxoethoxy linker at the 6-position of the pyridazinone ring, whereas emorfazone and many literature pyridazinone MAO inhibitors carry the morpholino group directly attached at the 5-position. In a comprehensive SAR study of 20 morpholino-pyridazinone derivatives (Y1–Y20) evaluated against human MAO isoforms, the most potent hMAO-B inhibitor Y11 achieved an IC50 of 0.453 ± 0.035 µM, while compounds with alternative morpholino attachment positions showed substantially attenuated inhibition [1]. This study and the broader pyridazinone MAO-B literature establish that the spatial orientation of the morpholino pharmacophore relative to the pyridazinone carbonyl and N2 substituent is a critical determinant of both potency and MAO-B vs. MAO-A selectivity, with selectivity index (SI) values for leading compounds exceeding 235 (TR16) [2]. The target compound's unique 6-(2-morpholino-2-oxoethoxy) architecture places the morpholine ring at a distinct distance and angle from the pyridazinone core compared to all 5-morpholino reference compounds, creating a previously unexplored vector for MAO-B binding site interactions [1][2].

Monoamine oxidase inhibition Neurodegenerative disease Structure-activity relationship

CDK2 Kinase Inhibition: 6-(2-Morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone as a Scaffold Distinct from 4-Aryl-6-Morpholino-Pyridazinone CDK2 Inhibitors

Patent US7507734 (Aventis Pharma S.A.) discloses pyridazinone derivatives as CDK2 inhibitors, where the pharmacophoric requirements include a heteroaryl substituent at position 4 and a specific substitution pattern at positions 5 and 6 of the pyridazinone ring [1]. In that patent, the exemplified compound 4-(6-chloro-1H-benzimidazol-2-yl)-6-(4-pyridyl)-3(2H)-pyridazinone (Ib) achieved CDK2/cyclin-E IC50 of 0.026 µM [2]. The target compound differs fundamentally: it places a 2-morpholino-2-oxoethoxy group at position 6 rather than an aryl/heteroaryl ring, and carries an N2-phenyl substituent rather than the N2-H or N2-alkyl typical of CDK2 inhibitor series. Published pyridazinone CDK2 SAR indicates that substitution at the 6-position critically modulates kinase selectivity, and the morpholino-acetamide moiety offers both a solubilizing group and an additional hydrogen-bonding contact not present in any prior CDK2 inhibitor chemotype [1][2].

CDK2 inhibition Cancer therapeutics Kinase inhibitor scaffold

Analgesic Activity SAR: Morpholinoacetamide-Pyridazinones Demonstrate Superior Potency to Acetylsalicylic Acid, Supporting the Target Compound's Side-Chain Design Rationale

A focused thesis study synthesized and evaluated 6-[4-(substituted phenyl)piperazine]-3(2H)-pyridazinone-2-yl morpholinoacetamide derivatives (Va–f) for analgesic activity using the phenylbenzoquinone-induced writhing test in mice [1]. Among these, compound Vd bearing a 2-fluorophenylpiperazine substituent demonstrated analgesic activity superior to acetylsalicylic acid (ASA) at equimolar doses, while also exhibiting anti-inflammatory activity approaching that of indomethacin [1]. The target compound shares the critical morpholinoacetamide moiety bridged to the pyridazinone core, but at position 6 via an ether linkage rather than at position 2 via an amide bond. This is mechanistically significant: SAR studies on 2-phenyl-3(2H)-pyridazinones demonstrated that 6-alkoxy-4-dialkylaminoalkylamino-2-phenyl derivatives can achieve up to 6-fold greater analgesic potency than aminopyrine, confirming that the 6-position ether-linked substituent is a productive analgesic pharmacophore [2]. The target compound thus combines the morpholinoacetamide group (associated with enhanced potency over ASA) with a 6-ether linkage geometry (associated with high analgesic activity in 2-phenyl series), representing a unique pharmacophoric combination not evaluated in any published study.

Analgesic activity Anti-inflammatory Morpholinoacetamide SAR

Physicochemical Differentiation: Enhanced Hydrogen-Bonding Capacity and Solubility Profile vs. the Unsubstituted 6-Phenyl-3(2H)-pyridazinone Core

The target compound (MW 315.32, C16H17N3O4) incorporates a morpholino-acetamide side chain that substantially alters its physicochemical profile compared to the unadorned 6-phenyl-3(2H)-pyridazinone core scaffold (MW 172.18, C10H8N2O, CAS 2166-31-6) . The morpholino-oxoethoxy substituent adds 3 hydrogen-bond acceptors (morpholine oxygen, amide carbonyl, ether oxygen) and increases topological polar surface area (tPSA), which is a critical determinant of membrane permeability and CNS penetration. The predicted pKa of –1.06 for the target compound contrasts with the weakly basic character of 5-morpholino-pyridazinone analogs, indicating that the electron-withdrawing acyl linker markedly acidifies the pyridazinone NH.6-Phenyl-3(2H)-pyridazinone is reported as a weak positive inotropic agent with limited aqueous solubility , whereas the morpholino group in the target compound is specifically known to enhance solubility and metabolic stability in pyridazinone series [1]. The combination of N2-phenyl lipophilicity with the C6-morpholino-acetamide polar functionality creates an amphiphilic character that can be advantageous for balanced ADME properties in lead optimization.

Physicochemical properties Drug-likeness Solubility enhancement

Synthetic Building Block Utility: The Morpholino-Oxoethoxy Handle Enables Divergent Derivatization at C4 and C5 Positions of the Pyridazinone Ring

Pyridazinone-based DNA-encoded libraries (DELs) have recently been highlighted as a productive platform for hit discovery, with three functionalized pyridazinone reagents enabling the construction of diverse compound collections via robust DNA-compatible reactions [1]. The target compound's 6-position is already elaborated with the morpholino-oxoethoxy group, leaving the C4 and C5 positions available for further functionalization through electrophilic aromatic substitution, halogenation, or cross-coupling reactions. This contrasts with the more common 4,6-disubstituted or 5,6-disubstituted pyridazinone building blocks (e.g., 5-morpholino-6-phenyl-3(2H)-pyridazinone, CAS 98896-31-2) where two positions are already occupied, restricting diversification options . The morpholino group serves dual purpose: as a synthetic handle for potential further N-alkylation or N-oxide formation, and as a solubilizing group that facilitates aqueous-phase chemistry. In the context of focused library synthesis, the target compound's three accessible diversification points (N2-phenyl modification, C4 derivatization, C5 substitution) offer greater combinatorial potential than either the fully substituted emorfazone scaffold or the minimally functionalized core pyridazinone.

Synthetic chemistry DNA-encoded library Building block

High-Impact Research and Industrial Application Scenarios for 6-(2-Morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone (CAS 478079-21-9)


Novel MAO-B Inhibitor Lead Identification and SAR Expansion

The target compound is suitable as a starting point for a fragment-to-lead or scaffold-hopping campaign targeting selective, reversible MAO-B inhibition for Parkinson's disease. Its 6-(2-morpholino-2-oxoethoxy) architecture occupies a chemical space distinct from all published pyridazinone MAO-B inhibitors (e.g., TR16, Y11, S5 series), which uniformly feature direct C5-morpholino or C4-aryl-morpholino substitution [1][2]. Procuring this compound enables synthesis of a focused library varying the N2-phenyl electronics and C4/C5 substituents while retaining the morpholino-acetamide linker, potentially yielding inhibitors with selectivity indices exceeding the 235-fold MAO-B/MAO-A ratio reported for TR16. The pre-installed morpholino group also confers favorable CNS drug-likeness as assessed by PAMPA-BBB, where related morpholino-pyridazinones demonstrated Pe values > 4.0 × 10⁻⁶ cm/s, predictive of brain penetration [1].

Pain Program: Dual-Mechanism Analgesic Candidate Incorporating Morpholinoacetamide and 2-Phenylpyridazinone Pharmacophores

This compound integrates two independently validated analgesic pharmacophoric motifs from the pyridazinone literature into a single molecular entity: the morpholinoacetamide group (associated with analgesic activity superior to ASA in the Vd series) and the 2-phenyl-6-alkoxy-pyridazinone scaffold (associated with 6-fold greater potency than aminopyrine) [3][4]. A pain discovery team can use this compound to test the hypothesis that dual pharmacophoric presentation yields additive or synergistic analgesic efficacy while potentially avoiding the gastric ulceration liability observed with certain pyridazinone carboxylic acid derivatives . The compound serves as a probe to investigate whether the non-prostaglandin-mediated mechanism of pyridazinone analgesics (distinct from COX inhibition) can be potentiated through the morpholino-acetamide motif.

Kinase Inhibitor Discovery: C6-Morpholino-Acetamide Pyridazinones as a New Chemotype for Cyclin-Dependent or Related Kinases

The pyridazinone scaffold is a validated ATP-competitive kinase inhibitor core, as exemplified by CDK2 inhibitors in patent US7507734 achieving IC50 values as low as 0.026 µM [5]. The target compound offers a C6-substitution vector that is unexplored in the kinase inhibitor literature, where typical pyridazinone kinase inhibitors place aromatic/heteroaromatic substituents at C4 or C6. The morpholino-acetamide group's extended geometry may productively engage the solvent-exposed region or the ribose pocket of the kinase ATP-binding site, potentially conferring selectivity advantages over C4-heteroaryl analogs. A screening campaign against a panel of 50–100 kinases (including CDK family, c-Met, and PI3K isoforms) could rapidly establish whether this scaffold accesses unique kinase selectivity profiles, with initial enzymatic IC50 data guiding subsequent optimization.

Chemical Biology Tool Compound: Probing Pyridazinone Positional Isomerism Effects on Target Engagement

The well-documented pharmacological divergence among pyridazinone positional isomers—where moving a single substituent from the 5-position to the 6-position can abolish or invert biological activity [4]—makes this compound a valuable isomeric probe. A chemical biology group can use the target compound alongside its closest positional isomers (e.g., 5-morpholino-6-phenyl-3(2H)-pyridazinone, CAS 98896-31-2, and emorfazone, CAS 38957-41-4) in a systematic target deconvolution panel to map how morpholino position and linker connectivity alter protein target engagement profiles. Such a study would generate foundational SAR knowledge applicable across pyridazinone-based drug discovery programs and could be conducted using thermal shift assays (CETSA), affinity-based proteomics (pull-down with chemical proteomics), or cellular target engagement assays.

Quote Request

Request a Quote for 6-(2-morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.